4-(2,2,2-Trifluoroethyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Trifluoroethyl)piperazin-2-one is a chemical compound with the molecular formula C6H9F3N2O. It is characterized by the presence of a trifluoroethyl group attached to a piperazin-2-one ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)piperazin-2-one typically involves the reaction of piperazine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste. Advanced purification methods, including distillation and high-performance liquid chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazin-2-one derivatives.
Scientific Research Applications
4-(2,2,2-Trifluoroethyl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of target proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2,2-Trifluoroethyl)piperazin-1-yl)butanoic acid (hydrochloride)
- 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
- 3-(2,2,2-Trifluoroethyl)piperazin-2-one
Uniqueness
4-(2,2,2-Trifluoroethyl)piperazin-2-one is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical and physical properties. This substitution enhances its stability and reactivity, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of lipophilicity and reactivity, making it suitable for specialized research and industrial applications .
Properties
Molecular Formula |
C6H9F3N2O |
---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethyl)piperazin-2-one |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)4-11-2-1-10-5(12)3-11/h1-4H2,(H,10,12) |
InChI Key |
HFTRDEFTLFGKQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.